molecular formula C19H36N2O2 B14287469 N-{2-[(4-Oxopent-2-EN-2-YL)amino]ethyl}dodecanamide CAS No. 116584-30-6

N-{2-[(4-Oxopent-2-EN-2-YL)amino]ethyl}dodecanamide

Cat. No.: B14287469
CAS No.: 116584-30-6
M. Wt: 324.5 g/mol
InChI Key: AYTGQQUVCWTQGW-UHFFFAOYSA-N
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Description

N-{2-[(4-Oxopent-2-en-2-yl)amino]ethyl}dodecanamide is a chemical compound characterized by its unique structure, which includes a secondary amide, a ketone, and a secondary amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-Oxopent-2-en-2-yl)amino]ethyl}dodecanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-[(4-Oxopent-2-en-2-yl)amino]ethyl}dodecanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-{2-[(4-Oxopent-2-en-2-yl)amino]ethyl}dodecanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in both research and therapeutic contexts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(4-Oxopent-2-en-2-yl)amino]ethyl}dodecanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its long aliphatic chain also contributes to its unique properties, making it suitable for various applications .

Properties

CAS No.

116584-30-6

Molecular Formula

C19H36N2O2

Molecular Weight

324.5 g/mol

IUPAC Name

N-[2-(4-oxopent-2-en-2-ylamino)ethyl]dodecanamide

InChI

InChI=1S/C19H36N2O2/c1-4-5-6-7-8-9-10-11-12-13-19(23)21-15-14-20-17(2)16-18(3)22/h16,20H,4-15H2,1-3H3,(H,21,23)

InChI Key

AYTGQQUVCWTQGW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NCCNC(=CC(=O)C)C

Origin of Product

United States

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